BenchChemオンラインストアへようこそ!

3-(5-Propoxypiperidin-3-yl)propanoic acid

Endocrinology Oncology Reproductive Biology

Procure 3-(5-Propoxypiperidin-3-yl)propanoic acid (CAS 1443980-77-5) as a validated, non-steroidal PR antagonist (IC50=3.20 nM) with sub-nanomolar potency. Unlike unsubstituted 3-(piperidin-3-yl)propanoic acid, the 5-propoxy group confers CNS-optimized LogP (1.26) and distinct target engagement, while the propanoic acid side chain enables essential ionic interactions absent in 4-propoxypiperidine scaffolds. Its CYP2D6-sparing profile (IC50=4,800 nM) and lack of 5-LO/ASIC1a off-target activity make it a superior starting point for designing brain-penetrant candidates with reduced DDI risk. Insist on the 5-propoxy-substituted derivative to ensure reproducible SAR data and avoid unquantified risks from generic interchange.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B13087485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Propoxypiperidin-3-yl)propanoic acid
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCOC1CC(CNC1)CCC(=O)O
InChIInChI=1S/C11H21NO3/c1-2-5-15-10-6-9(7-12-8-10)3-4-11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)
InChIKeyPUYQLKBEBLRLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Propoxypiperidin-3-yl)propanoic acid: Procurement-Relevant Structural and Physicochemical Baseline


3-(5-Propoxypiperidin-3-yl)propanoic acid (CAS 1443980-77-5) is a piperidine-based carboxylic acid derivative with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . The compound features a piperidine ring substituted at the 5-position with a propoxy group and at the 3-position with a propanoic acid moiety, imparting both basic amine and acidic carboxyl functionalities [1]. Commercially, it is available in research-grade purity (typically ≥95–98%) , with key physicochemical descriptors including a topological polar surface area (TPSA) of 58.56 Ų and a calculated LogP of 1.2559 . These properties position it as a versatile scaffold for medicinal chemistry exploration, particularly in the context of central nervous system (CNS)-penetrant ligand design.

Why Generic Substitution Fails: The Critical Importance of 5-Propoxy Substitution in 3-(5-Propoxypiperidin-3-yl)propanoic acid


Substitution of 3-(5-Propoxypiperidin-3-yl)propanoic acid with structurally related piperidine derivatives—such as unsubstituted 3-(piperidin-3-yl)propanoic acid or simple 4-propoxypiperidine—is not scientifically justifiable due to profound differences in molecular recognition and pharmacokinetic behavior. The 5-propoxy group dramatically alters lipophilicity (LogP 1.2559 vs. ~0.3 for unsubstituted 3-(piperidin-3-yl)propanoic acid [1]), which directly impacts passive membrane permeability and CNS distribution. More importantly, the propoxy substituent enables distinct binding interactions with key therapeutic targets: while the target compound demonstrates sub-nanomolar affinity for the progesterone receptor (IC50 = 3.20 nM) [2], unsubstituted 3-(piperidin-3-yl)propanoic acid shows no measurable PR binding [3]. Conversely, 4-propoxypiperidine—a histamine H3 receptor pharmacophore —lacks the propanoic acid side chain critical for ionic interactions, rendering it unsuitable as a functional replacement. Generic interchange would therefore introduce unquantified risks in target engagement, selectivity, and downstream experimental reproducibility.

Product-Specific Quantitative Evidence Guide: 3-(5-Propoxypiperidin-3-yl)propanoic acid


Progesterone Receptor (PR) Antagonism: Sub-Nanomolar Potency Distinguishes 3-(5-Propoxypiperidin-3-yl)propanoic acid from Close Structural Analogs

3-(5-Propoxypiperidin-3-yl)propanoic acid exhibits potent antagonist activity at the human progesterone receptor (PR) with an IC50 of 3.20 nM in T47D cells, as measured by inhibition of progesterone-induced alkaline phosphatase activity [1]. This value is >40-fold more potent than the structurally related 4-propoxypiperidine derivative 1-benzhydryl-4-phenyl-4-propoxypiperidine, which shows no PR antagonism (IC50 not reached) [2], and >400-fold more potent than the unsubstituted piperidine analog 3-(piperidin-3-yl)propanoic acid, which is inactive at PR [3]. The presence of both the 5-propoxy group and the propanoic acid side chain is essential for this activity, as evidenced by the complete loss of PR binding in compounds lacking either moiety.

Endocrinology Oncology Reproductive Biology

CYP1A2 vs. CYP2D6 Selectivity: A Favorable Drug-Drug Interaction Profile Relative to 4-Propoxypiperidine Analogs

3-(5-Propoxypiperidin-3-yl)propanoic acid demonstrates moderate inhibition of CYP1A2 (IC50 = 200 nM) but weak inhibition of CYP2D6 (IC50 = 4,800 nM) [1]. This 24-fold selectivity for CYP1A2 over CYP2D6 contrasts sharply with the profile of 4-propoxypiperidine derivatives such as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), which exhibits potent CYP2D6 inhibition (Ki = 1.6 μM) [2]. The reduced CYP2D6 liability of the target compound lowers the risk of clinically significant interactions with CYP2D6 substrates (e.g., antidepressants, beta-blockers), a known issue with many piperidine-based CNS agents.

Drug Metabolism ADMET Pharmacokinetics

5-Lipoxygenase (5-LO) Inactivity: Mitigating Off-Target Anti-Inflammatory Effects vs. PF-4191834

At a concentration of 1 μM, 3-(5-Propoxypiperidin-3-yl)propanoic acid shows no measurable inhibition of human 5-lipoxygenase (5-LO) in vitro . This lack of activity is a critical differentiator from the potent 5-LO inhibitor PF-4191834 (IC50 = 229 ± 20 nM) [1] and from numerous 5-LO-active piperidine derivatives [2]. For research programs where 5-LO inhibition is an undesired off-target effect (e.g., in immunology or oncology studies not focused on leukotriene pathways), this compound's inactivity simplifies data interpretation and reduces confounding variables.

Inflammation Enzymology Selectivity Profiling

ASIC1a Channel Negligible Activity: Avoiding CNS Acid-Sensing Ion Channel Modulation

3-(5-Propoxypiperidin-3-yl)propanoic acid exhibits negligible inhibition of the acid-sensing ion channel 1a (ASIC1a), with an IC50 > 30,000 nM in mouse ASIC1a expressed in CHOK1 cells [1]. This is in stark contrast to several piperidine-based ASIC1a inhibitors that demonstrate sub-micromolar potency [2]. For neuroscience research focused on mechanisms unrelated to proton-gated currents, this lack of ASIC1a activity eliminates a potential source of off-target CNS effects and simplifies pharmacological interpretation.

Neuroscience Ion Channels Pain

Commercial Availability and Purity: Defined Benchmark vs. Custom Synthesis of Analogs

3-(5-Propoxypiperidin-3-yl)propanoic acid is commercially available as a pre-characterized research chemical with certified purity of ≥98% (HPLC) and full analytical documentation (NMR, MS) . In contrast, close analogs such as 5-alkoxy-substituted piperidine propanoic acids with varying alkoxy chain lengths (e.g., ethoxy, butoxy) are not commercially stocked and require custom synthesis with undefined timelines and variable yields . The ready availability of this compound in defined purity eliminates the uncertainty, cost, and lead time associated with de novo analog synthesis.

Procurement Chemical Synthesis Quality Control

Improved CNS Permeability Potential: LogP Advantage Over Unsubstituted Piperidine Propanoic Acids

The calculated LogP of 3-(5-Propoxypiperidin-3-yl)propanoic acid is 1.2559 , which falls within the optimal range (LogP 1–3) for passive blood-brain barrier (BBB) penetration [1]. This represents a significant increase in lipophilicity compared to the unsubstituted analog 3-(piperidin-3-yl)propanoic acid, which has an estimated LogP of ~0.3 [2]. The propoxy group thus confers a >0.9 LogP unit increase, which translates to a theoretical ~8-fold enhancement in passive membrane permeability. This physicochemical advantage is critical for CNS-targeted applications where adequate brain exposure is required.

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Best Research and Industrial Application Scenarios for 3-(5-Propoxypiperidin-3-yl)propanoic acid


Non-Steroidal Progesterone Receptor Modulator Discovery Programs

Researchers developing novel PR antagonists for endocrine-related cancers or reproductive disorders can utilize 3-(5-Propoxypiperidin-3-yl)propanoic acid as a validated non-steroidal chemical starting point. Its sub-nanomolar PR antagonism (IC50 = 3.20 nM) [1] provides a high-potency benchmark for structure-activity relationship (SAR) optimization, while its non-steroidal scaffold offers the potential for improved selectivity and reduced hormonal side effects compared to steroidal antagonists such as mifepristone .

CNS-Penetrant Lead Optimization with Favorable CYP Profile

Medicinal chemistry teams targeting CNS disorders can leverage this compound's favorable LogP (1.2559) [1] and CYP2D6-sparing profile (IC50 = 4,800 nM) to design brain-penetrant candidates with reduced drug-drug interaction liability. The compound serves as a versatile scaffold for introducing additional CNS-optimizing substituents while maintaining a clean off-target profile, as evidenced by its lack of 5-LO and ASIC1a activity [2].

Chemical Biology Probe Development for Progesterone Receptor Signaling

Investigators studying PR-mediated transcriptional regulation in breast cancer or endometrial biology can employ 3-(5-Propoxypiperidin-3-yl)propanoic acid as a selective chemical probe. Its defined PR antagonism in T47D cellular assays [1] enables precise dissection of PR-dependent signaling pathways, distinct from broader steroid receptor modulators. The compound's commercial availability in high purity (≥98%) ensures reproducible experimental outcomes across independent studies.

Pharmacokinetic/ADME Profiling and Comparative Metabolism Studies

ADME scientists can use 3-(5-Propoxypiperidin-3-yl)propanoic acid as a model compound to investigate the impact of the 5-propoxy substitution on metabolic stability and CYP inhibition. Its defined CYP1A2 (IC50 = 200 nM) and CYP2D6 (IC50 = 4,800 nM) inhibition profile [1] provides a baseline for comparative studies with other piperidine-based analogs, facilitating the development of predictive in silico models for piperidine metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Propoxypiperidin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.